molecular formula C15H14N4O5 B14017183 2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione CAS No. 93272-54-9

2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione

Cat. No.: B14017183
CAS No.: 93272-54-9
M. Wt: 330.30 g/mol
InChI Key: GIXLMNOSVYVRQB-UHFFFAOYSA-N
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Description

2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione is a complex organic compound that features both an imidazole and an isoindole moiety. The presence of these heterocyclic structures endows the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindole-1,3-dione scaffold

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitroimidazole moiety is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can damage cellular components. This makes the compound effective against certain types of bacteria and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione apart is its unique combination of the isoindole and nitroimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

93272-54-9

Molecular Formula

C15H14N4O5

Molecular Weight

330.30 g/mol

IUPAC Name

2-[2-hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione

InChI

InChI=1S/C15H14N4O5/c20-10(5-7-17-8-6-16-15(17)19(23)24)9-18-13(21)11-3-1-2-4-12(11)14(18)22/h1-4,6,8,10,20H,5,7,9H2

InChI Key

GIXLMNOSVYVRQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCN3C=CN=C3[N+](=O)[O-])O

Origin of Product

United States

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